molecular formula C18H18N4O3 B2392275 (1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034398-99-5

(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2392275
M. Wt: 338.367
InChI Key: JNBLRWLZMGPZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a synthetic compound. It belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Scientific Research Applications

Indole derivatives possess various biological activities, such as:

  • Antiviral : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Anti-inflammatory : Anti-inflammatory activities of chalcones of indole were elaborated against carrageenan-induced edema in albino rats .
  • Anticancer : Some indole derivatives have shown potential as anticancer agents .
  • Anti-HIV : Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
  • Antioxidant : Indole derivatives have also shown antioxidant properties .
  • Antimicrobial : Indole derivatives have been found to have antimicrobial properties .
  • Antitubercular : Indole derivatives have shown potential as antitubercular agents .
  • Antidiabetic : Some indole derivatives have been found to have antidiabetic properties .
  • Antimalarial : Indole derivatives have been used in the development of antimalarial drugs .
  • Anticholinesterase Activities : Indole derivatives have been studied for their anticholinesterase activities .
  • Beta-secretase 1 Inhibitor : A compound similar to the one you mentioned, N3- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE, has been studied as a potential inhibitor of Beta-secretase 1, a protein that plays a role in Alzheimer’s disease .
  • Antiproliferative Activity : Certain indole derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .
  • Tubulin Polymerization Inhibitor : Certain indole derivatives have been found to inhibit tubulin polymerization, which is a crucial process in cell division. This makes them potential agents for the development of new cancer therapies .
  • Neurodegenerative Diseases : Some indole derivatives have been studied for their potential use in treating neurodegenerative diseases. For example, N3- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE has been studied as a potential inhibitor of Beta-secretase 1, a protein that plays a role in Alzheimer’s disease .
  • Antifungal : Indole derivatives have shown potential as antifungal agents. They can inhibit the growth of various types of fungi, making them useful in the treatment of fungal infections .
  • Anti-Parasitic : Some indole derivatives have been found to have anti-parasitic properties. They can inhibit the growth and reproduction of various parasites .
  • Anti-Asthmatic : Indole derivatives have been studied for their potential use in treating asthma. They can inhibit the release of certain chemicals in the body that cause the symptoms of asthma .
  • Anti-Allergic : Some indole derivatives have been found to have anti-allergic properties. They can inhibit the release of histamine, a chemical that causes allergic reactions .

properties

IUPAC Name

1H-indol-6-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-16-17(21-8-7-20-16)25-14-5-9-22(11-14)18(23)13-3-2-12-4-6-19-15(12)10-13/h2-4,6-8,10,14,19H,5,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBLRWLZMGPZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

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